

Comparative Efficacy Analysis of DDR1 Kinase Inhibitors: A Guide for Researchers

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Compound of Interest

Compound Name: *6-(Piperidin-1-yl)pyridine-3-carbonitrile*

Cat. No.: *B1323317*

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This guide provides a comparative analysis of the efficacy of selected Discoidin Domain Receptor 1 (DDR1) kinase inhibitors. As specific efficacy data for **6-(Piperidin-1-yl)pyridine-3-carbonitrile** is not readily available in published literature, this guide focuses on the well-characterized and selective DDR1 inhibitor, DDR1-IN-1, and compares its performance with multi-kinase inhibitors that also exhibit significant activity against DDR1: Dasatinib and Nilotinib. This comparison is intended for researchers, scientists, and drug development professionals to provide objective performance data and supporting experimental methodologies.

The dysregulation of DDR1, a receptor tyrosine kinase activated by collagen, has been implicated in a variety of diseases, including cancer and fibrosis.^[1] This has led to the development of small molecule inhibitors targeting its kinase activity. The compounds discussed herein represent different approaches to DDR1 inhibition, from highly selective agents to broader-spectrum kinase inhibitors.

Quantitative Efficacy Comparison

The following tables summarize the in vitro potency of DDR1-IN-1, Dasatinib, and Nilotinib against DDR1 and the related DDR2 kinase, as well as their effects on cell viability in different cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Potency

Compound	Target Kinase	IC50 (nM)
DDR1-IN-1	DDR1	105[2][3][4][5][6][7][8][9]
DDR2		413[2][3][6][7][8][9]
Dasatinib	DDR1	0.5[6][10][11]
DDR2		1.4[6][10][11]
Nilotinib	DDR1	43[6][10]
DDR2		55[6][11]

Table 2: Cellular Activity - Inhibition of DDR1 Autophosphorylation

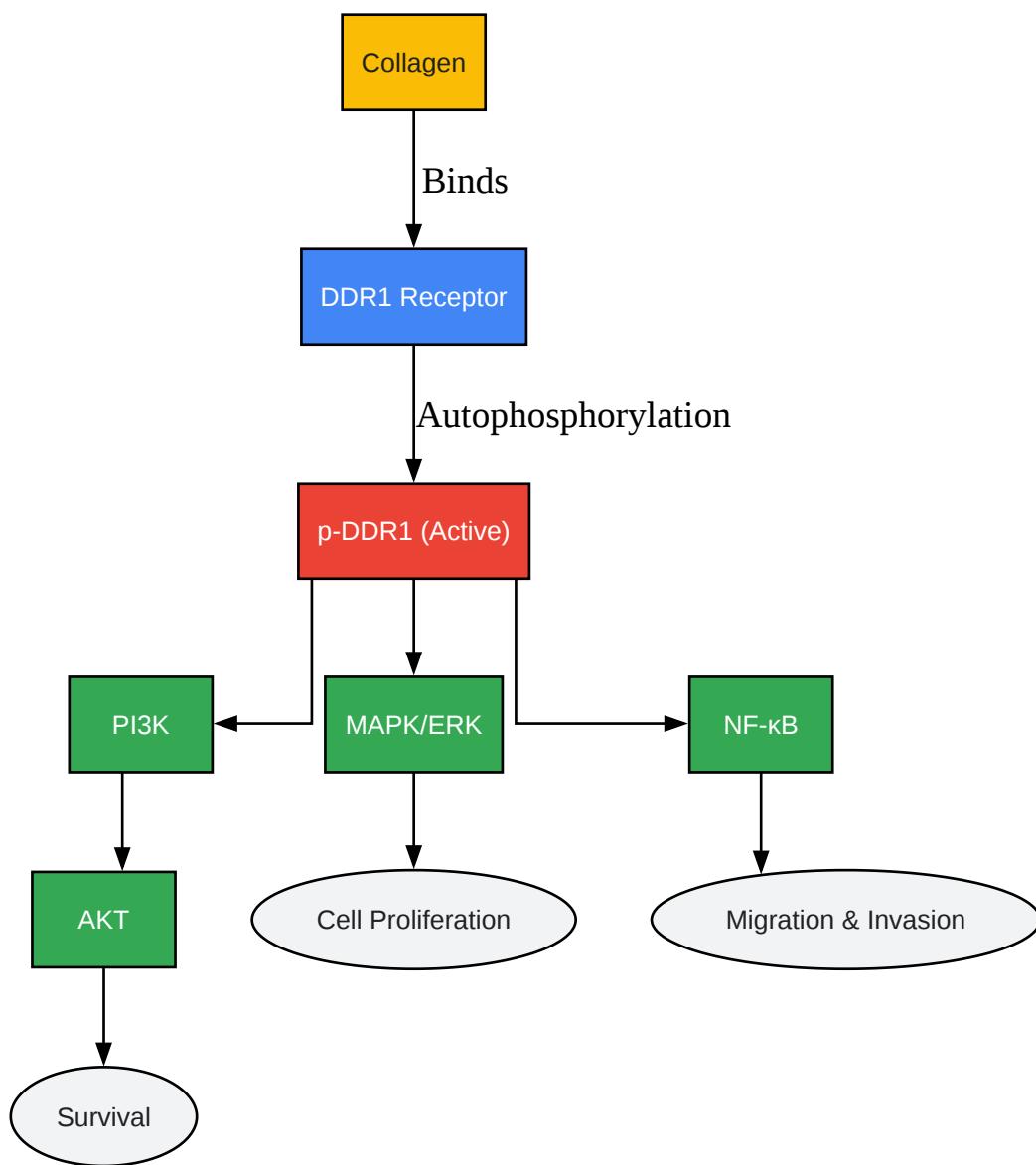
Compound	Cell Line	EC50 (nM)	Notes
DDR1-IN-1	U2OS	86.76[2]	Collagen-induced autophosphorylation. [2]
Nilotinib	CRC Cell Lines	1 - 8	Inhibition of collagen-induced DDR1 tyrosine phosphorylation.[12]

Table 3: Cellular Activity - Anti-proliferative Effects

Compound	Cell Line	IC50 (μM)	Cancer Type
Nilotinib	MCF-7	0.403[13][14]	Breast Cancer
MDA-MB-231		0.819[13][14]	Breast Cancer

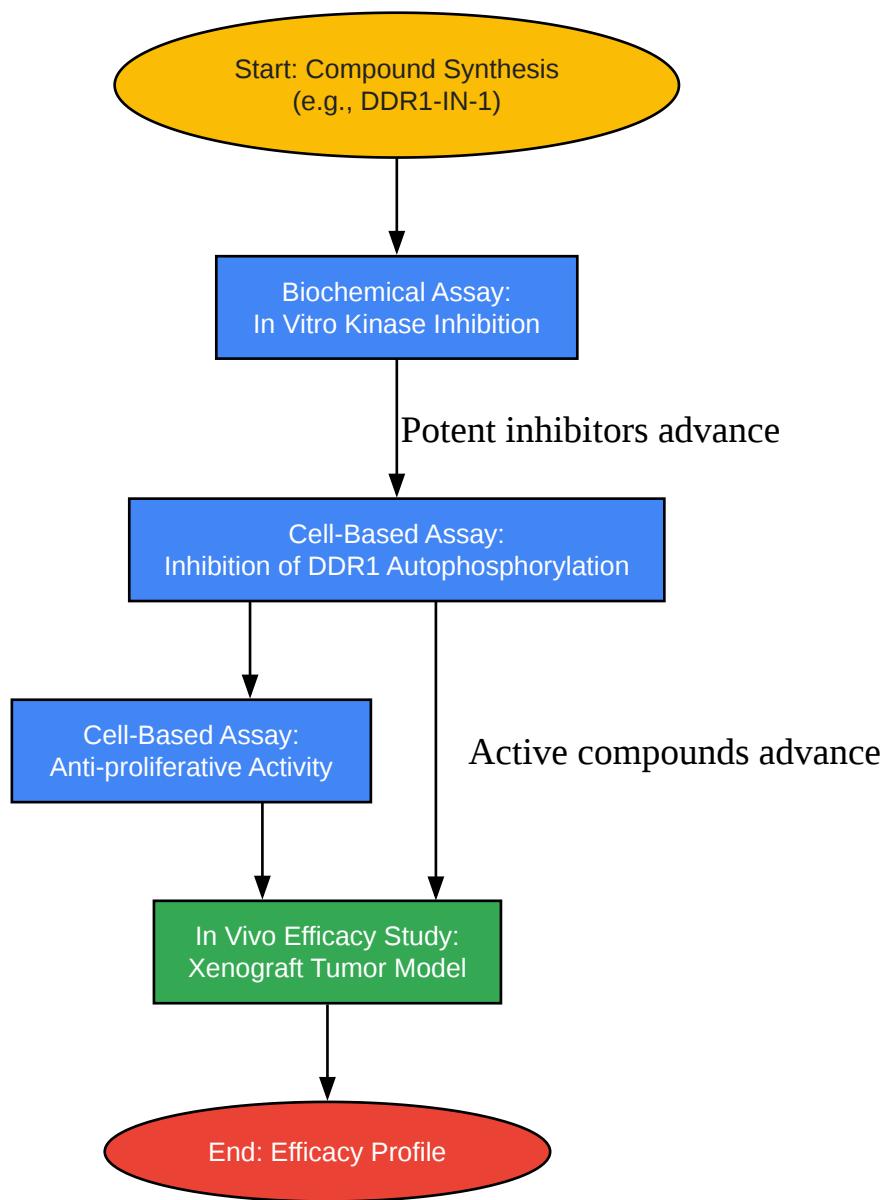
Signaling Pathway and Experimental Workflow

To understand the context of DDR1 inhibition, a diagram of the DDR1 signaling pathway is provided below, followed by a generalized workflow for evaluating DDR1 inhibitors.



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Figure 1: Simplified DDR1 Signaling Pathway.



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Figure 2: General Workflow for DDR1 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Assay (Radiometric HotSpot™ Assay)

This protocol describes a method to determine the direct inhibitory effect of a compound on the enzymatic activity of recombinant human DDR1 kinase.

- Objective: To quantify the IC₅₀ value of an inhibitor against DDR1 kinase.
- Principle: This assay measures the transfer of a radiolabeled phosphate from [γ -³³P]-ATP to a peptide substrate by the kinase. The amount of radioactivity incorporated into the substrate is proportional to the kinase activity.
- Materials:
 - Recombinant human DDR1 (active)[\[15\]](#)
 - Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerol-phosphate, 20 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[\[15\]](#)
 - Peptide Substrate (e.g., KKSRGDYM**T**MQIG)[\[16\]](#)
 - [γ -³³P]-ATP[\[15\]](#)[\[16\]](#)
 - Test compounds (DDR1-IN-1, Dasatinib, Nilotinib) dissolved in DMSO
 - Phosphocellulose P81 paper[\[15\]](#)
 - 1% Phosphoric acid solution[\[15\]](#)
- Procedure:
 - Prepare serial dilutions of the test compounds in DMSO.
 - In a reaction plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.
 - Initiate the kinase reaction by adding the [γ -³³P]-ATP Assay Cocktail.
 - Incubate the reaction mixture at 30°C for a specified time (e.g., 15 minutes).[\[15\]](#)
 - Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose P81 paper.[\[15\]](#)

- Wash the P81 paper strips multiple times with 1% phosphoric acid to remove unincorporated [γ -³³P]-ATP.[15]
- Measure the radioactivity remaining on the P81 paper using a scintillation counter.
- Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
- Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based DDR1 Autophosphorylation Assay (Western Blot)

This protocol details the measurement of DDR1 autophosphorylation in a cellular context in response to collagen stimulation and its inhibition by the test compounds.

- Objective: To determine the potency of inhibitors in a cellular environment (EC₅₀).
- Principle: Cells overexpressing DDR1 are stimulated with collagen to induce receptor autophosphorylation. The level of phosphorylated DDR1 is then measured by Western blot analysis.
- Materials:
 - Human cell line with high DDR1 expression (e.g., U2OS, T47D).[4][17][18]
 - Cell culture medium and serum.
 - Collagen Type I.[17][19]
 - Test compounds dissolved in DMSO.
 - Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).[17][18]
 - Primary antibodies: anti-phospho-DDR1 (pY513 or pY792) and anti-total-DDR1.[4][20]
 - HRP-conjugated secondary antibody.

- Chemiluminescent substrate.
- Procedure:
 - Seed cells in culture plates and allow them to adhere overnight.
 - Serum-starve the cells for a period (e.g., overnight) to reduce basal receptor phosphorylation.[18]
 - Pre-treat the cells with serial dilutions of the test compounds or DMSO vehicle for 1-2 hours.[4][18]
 - Stimulate the cells with collagen I (e.g., 10-50 µg/mL) for a specified time (e.g., 90 minutes).[18][19]
 - Wash the cells with cold PBS and lyse them.
 - Determine the protein concentration of the lysates.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with primary antibodies against phospho-DDR1 and total DDR1, followed by the appropriate HRP-conjugated secondary antibody.
 - Visualize the protein bands using a chemiluminescent substrate and an imaging system.
 - Quantify the band intensities and normalize the phospho-DDR1 signal to the total DDR1 signal.
 - Calculate the percentage of inhibition and determine the EC50 value.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of a DDR1 inhibitor in a mouse xenograft model.

- Objective: To assess the anti-tumor activity of a DDR1 inhibitor in a living organism.

- Principle: Human cancer cells are implanted into immunocompromised mice to form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.
- Materials:
 - Immunocompromised mice (e.g., SCID or nude mice).[21]
 - Human cancer cell line known to express DDR1 and form tumors (e.g., NUGC3 gastric cancer cells).[21]
 - Test compound (e.g., 7rh, a selective DDR1 inhibitor similar in potency to DDR1-IN-1).
 - Vehicle for drug formulation (e.g., corn oil).[4]
- Procedure:
 - Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
 - Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
 - Randomize the mice into treatment and control groups.
 - Administer the test compound (e.g., 25 mg/kg) or vehicle to the mice daily via oral gavage. [21]
 - Measure tumor volume and mouse body weight regularly (e.g., twice a week).
 - At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for biomarkers).
 - Compare the tumor growth rates between the treatment and control groups to determine the *in vivo* efficacy of the compound.

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